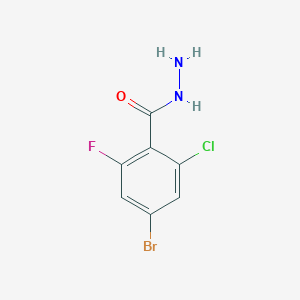
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromoacetyl group attached to the benzene ring, which also contains a hydroxyl group and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate typically involves the bromination of methyl 4-acetyl-2-hydroxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinones or other oxidized products.
Reduction Reactions: The bromoacetyl group can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in aprotic solvents, such as ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinones.
Aplicaciones Científicas De Investigación
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, including antimicrobial and anticancer drugs.
Material Science: It is employed in the design and synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound is used as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Methyl 4-(2-bromoacetyl)-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-acetyl-2-hydroxybenzoate: Lacks the bromoacetyl group, resulting in different reactivity and applications.
Methyl 4-(2-chloroacetyl)-2-hydroxybenzoate: Contains a chloroacetyl group instead of a bromoacetyl group, leading to variations in chemical reactivity and biological activity.
Methyl 4-(2-bromoacetyl)-2-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, affecting its hydrogen bonding and solubility properties.
Propiedades
Número CAS |
27475-15-6 |
|---|---|
Fórmula molecular |
C10H9BrO4 |
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
methyl 4-(2-bromoacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9BrO4/c1-15-10(14)7-3-2-6(4-8(7)12)9(13)5-11/h2-4,12H,5H2,1H3 |
Clave InChI |
FVWZMDORPRMMDU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)C(=O)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
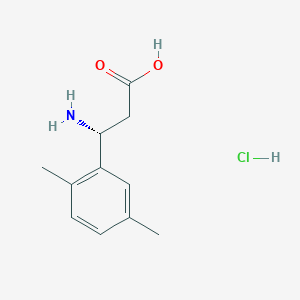

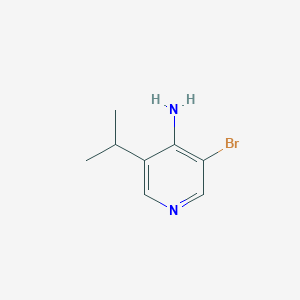
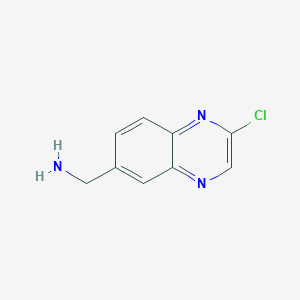
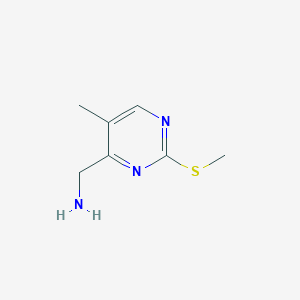

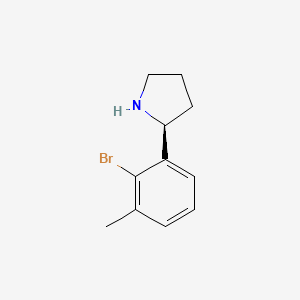
![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)
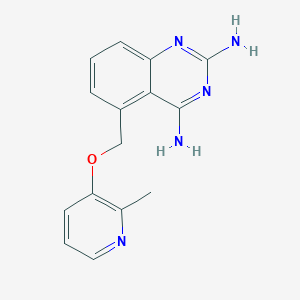

![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)

